N-(2-Benzoylphenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-benzoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-11(17)16-14-10-6-5-9-13(14)15(18)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXZRJQRQWTKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234051 | |
| Record name | Acetamide, N-(2-benzoylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-99-4 | |
| Record name | 2′-Benzoylacetanilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2-benzoylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetamidobenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(2-benzoylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Engineering of N 2 Benzoylphenyl Acetamide
Classical Synthetic Pathways for N-(2-Benzoylphenyl)acetamide
The traditional synthesis of this compound, also known as 2-acetamidobenzophenone, primarily relies on the direct functionalization of pre-existing molecular frameworks. These methods are well-established, though they sometimes necessitate harsh conditions or multiple steps.
Amidation Reactions from Precursors (e.g., 2-benzoylphenylamine with acetylating agents)
The most direct classical route to this compound involves the amidation of 2-benzoylphenylamine (more commonly known as 2-aminobenzophenone). This transformation is typically achieved by treating 2-aminobenzophenone (B122507) with an acetylating agent. Common acetylating agents for this purpose include acetyl chloride and acetic anhydride.
The reaction involves the nucleophilic attack of the amino group of 2-aminobenzophenone on the electrophilic carbonyl carbon of the acetylating agent. This process forms a tetrahedral intermediate, which then collapses to yield the stable amide product, this compound, and a byproduct (hydrochloric acid if using acetyl chloride, or acetic acid if using acetic anhydride). Often, a mild base such as pyridine (B92270) or triethylamine (B128534) is added to the reaction mixture to neutralize the acidic byproduct, which can otherwise protonate the starting amine, rendering it non-nucleophilic. chemicalbook.comasianpubs.org
An alternative, though more indirect, classical approach involves a three-step sequence starting from aniline (B41778). asianpubs.orgresearchgate.net
Acetylation of Aniline : Aniline is first protected as acetanilide (B955) by reacting it with an acetylating agent.
Friedel-Crafts Benzoylation : The resulting acetanilide undergoes a Friedel-Crafts reaction with a benzoylating agent (e.g., benzoyl chloride or (trichloromethyl)benzene) in the presence of a Lewis acid catalyst like aluminum chloride to introduce the benzoyl group at the ortho position, yielding this compound. asianpubs.orgresearchgate.net
Deprotection (if desired) : For the synthesis of the precursor 2-aminobenzophenone, the acetyl group is subsequently removed. However, for the target compound, this step is omitted. asianpubs.orgresearchgate.net
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound in classical syntheses. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and any additives like a base.
For the direct amidation of 2-aminobenzophenone, solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), or N,N-dimethylformamide (DMF) are often employed. chemicalbook.com The reaction is frequently conducted at reduced temperatures (e.g., 0 °C) initially to control the exothermic nature of the acylation, followed by stirring at room temperature to ensure completion. rsc.org Careful control over the stoichiometry of the acetylating agent and the base is necessary to ensure full conversion without promoting side reactions. Research into related amidation processes has shown that adjusting parameters such as base equivalents, solvent volume, and reaction time can lead to excellent yields, sometimes exceeding 90%. mdpi.com
The table below summarizes typical parameters that are subject to optimization in the classical synthesis.
| Parameter | Variable Conditions | Goal of Optimization |
| Reactant | 2-aminobenzophenone | Starting material for direct amidation. |
| Acetylating Agent | Acetic anhydride, Acetyl chloride | Choice affects reactivity and byproducts. |
| Solvent | Dichloromethane, Chloroform, DMF | Influences solubility and reaction rate. |
| Base | Pyridine, Triethylamine, K₂CO₃ | Neutralizes acidic byproducts, prevents amine protonation. chemicalbook.com |
| Temperature | 0 °C to Room Temperature (or higher) | Controls reaction rate and minimizes side products. |
| Reaction Time | Several hours | Monitored by techniques like TLC to ensure completion. chemicalbook.com |
Catalytic Approaches to this compound Synthesis
Modern synthetic chemistry has increasingly focused on catalytic methods, which offer advantages in terms of efficiency, selectivity, and sustainability. For this compound, palladium-catalyzed reactions have emerged as a powerful alternative to classical routes.
Palladium-Catalyzed C-H Acylation Methods
Palladium-catalyzed C-H activation has become a prominent strategy for the direct acylation of arenes. mdpi.com In the context of this compound synthesis, this approach typically involves the ortho-acylation of acetanilide. The acetamido group (-NHCOCH₃) acts as a directing group, guiding the palladium catalyst to activate a C-H bond at the ortho-position of the benzene (B151609) ring.
One documented method is the palladium-catalyzed oxidative C-H bond acylation of acetanilides. rsc.org This reaction allows for the formation of the C-C bond between the acetanilide ring and an acyl source. Another advanced technique is the palladium-catalyzed decarboxylative ortho-acylation of anilines, where a removable carbamate (B1207046) directing group is used. nih.gov While the final product in that specific report is the 2-amino aromatic ketone (after removal of the directing group), the intermediate formed is an ortho-acylated aniline derivative, illustrating the power of this catalytic strategy. These methods often proceed under milder conditions than classical Friedel-Crafts reactions and exhibit high regioselectivity. nih.govresearchgate.net
Mechanistic Investigations of Catalytic Pathways
The mechanism of palladium-catalyzed C-H acylation generally proceeds through a well-defined catalytic cycle. For the synthesis of this compound from acetanilide, the proposed mechanism involves several key steps:
Directed C-H Activation : The reaction initiates with the coordination of the palladium(II) catalyst to the acetamido group of the acetanilide substrate. This coordination facilitates the activation of the ortho-C-H bond, leading to the formation of a five- or six-membered palladacycle intermediate through a process like concerted metalation-deprotonation. researchgate.net This step is often rate-determining. mdpi.com
Oxidative Addition or Transmetalation : The acyl group is introduced to the palladium center. This can occur through various pathways, such as oxidative addition from an acyl halide or transmetalation from an organometallic reagent. In decarboxylative acylations, the acyl group is generated from precursors like α-oxocarboxylic acids. nih.gov
Reductive Elimination : The final step is the reductive elimination of the acylated product, this compound, from the palladium center. This step regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle. nih.gov An oxidant, such as (NH₄)₂S₂O₈ or Ag₂O, is often required to facilitate the regeneration of the Pd(II) catalyst from the Pd(0) state that may form after reductive elimination. nih.govresearchgate.net
Mechanistic studies on related palladium-catalyzed processes have utilized kinetic measurements and the isolation of catalytic intermediates to elucidate these pathways. nih.govnih.gov
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. purkh.com This involves several key strategies:
Atom Economy : Catalytic methods, such as C-H activation, are inherently more atom-economical than classical methods that may use stoichiometric reagents and protecting groups. wjpmr.com
Use of Greener Solvents : Efforts are made to replace hazardous organic solvents like chlorinated hydrocarbons with more environmentally benign alternatives. Research has demonstrated the feasibility of conducting palladium-catalyzed C-H activation reactions in water, which significantly reduces the environmental footprint. researchgate.net
Energy Efficiency : Catalytic reactions often proceed under milder temperature and pressure conditions compared to classical methods like Friedel-Crafts acylation, thus reducing energy consumption. rasayanjournal.co.in
Catalyst Recyclability : The development of heterogeneous palladium catalysts or methods for recycling homogeneous catalysts can reduce costs and waste associated with heavy metals. purkh.com
Alternative Oxidants : Replacing heavy-metal-based oxidants with greener alternatives like molecular oxygen is a key goal in sustainable chemistry. nih.gov
The table below outlines how green chemistry principles can be applied to the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention of Waste | Utilizing high-yield catalytic routes to minimize byproduct formation. |
| Atom Economy | Employing C-H activation to avoid the use of protecting groups and stoichiometric reagents. wjpmr.com |
| Less Hazardous Synthesis | Replacing toxic reagents and solvents with safer alternatives. |
| Safer Solvents & Auxiliaries | Using water as a reaction medium instead of volatile organic compounds (VOCs). researchgate.net |
| Energy Efficiency | Designing reactions that can be conducted at ambient temperature and pressure. rasayanjournal.co.in |
| Use of Catalysis | Preferring highly efficient and selective palladium catalysts over stoichiometric reagents. purkh.com |
Novel Synthetic Strategies and Process Intensification
The conventional synthesis of this compound and its analogues typically involves the acylation of a corresponding 2-aminobenzophenone. While this remains a fundamental approach, recent research has focused on enhancing the efficiency, safety, and scalability of this transformation through process intensification techniques, particularly continuous flow chemistry.
A notable advancement is the integration of the acylation step into a multi-step continuous flow platform for the synthesis of active pharmaceutical ingredients (APIs) like benzodiazepines. In this strategy, a solution of a 2-aminobenzophenone derivative is reacted with an acylating agent, such as chloroacetyl chloride, in a flow reactor. This method offers superior control over reaction parameters, including temperature and residence time, and minimizes the handling of hazardous reagents. For instance, a two-step process has been described involving the amidation of a benzophenone (B1666685) with neat chloroacetyl chloride, followed by a subsequent reaction. This setup utilizes in-system dilution to prevent clogging, a common issue in flow chemistry, and employs static mixers to ensure efficient mixing. researchgate.net
This flow synthesis approach for forming N-(2-Benzoylphenyl)-2-haloacetamide intermediates eliminates the need for traditional batch processing, reduces reaction times, and can lead to higher purity products by minimizing the formation of byproducts. The ability to perform subsequent reaction steps, such as cyclization, in the same continuous system further exemplifies the power of process intensification in modern synthetic chemistry. researchgate.net
Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reactions that would otherwise require prolonged heating. While not extensively reported for the synthesis of this compound itself, it has been successfully applied in the cyclization of its derivatives, such as 2-chloro-N-(2-cyanophenyl)acetamide, to form quinazolinones. frontiersin.org This suggests that the initial acylation step could also be significantly accelerated using microwave irradiation, representing a promising avenue for process intensification.
The table below summarizes key aspects of intensified synthetic approaches that are relevant to the formation of this compound intermediates.
| Technology | Key Features | Precursors | Intermediate Formed | Reference |
| Continuous Flow | Enhanced safety, precise control, reduced reaction time, in-system dilution to prevent clogging. | 2-aminobenzophenone, Chloroacetyl chloride | N-(2-Benzoylphenyl)-2-chloroacetamide | researchgate.net |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, potential for higher yields. | 2-amidobenzonitriles, 2-amidobenzamides | Quinazolinones (from related acetamides) | frontiersin.org |
Derivatization Strategies from this compound as a Synthon
This compound and its functionalized analogues, particularly N-(2-benzoylphenyl)-2-haloacetamides, are valuable synthons (synthetic building blocks) for constructing more complex heterocyclic scaffolds. The strategic placement of the amide and benzoyl functionalities allows for intramolecular cyclization reactions to form important classes of compounds, most notably benzodiazepines and quinazolines.
Synthesis of 1,4-Benzodiazepines
A primary application of this compound derivatives is in the synthesis of the 1,4-benzodiazepine (B1214927) core structure, which is prevalent in many pharmaceutical agents. The general strategy involves the use of an N-(2-benzoylphenyl)-2-haloacetamide, which can be readily prepared from the corresponding 2-aminobenzophenone. The haloacetamide group provides a reactive electrophilic site for intramolecular cyclization.
For example, N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide can be cyclized to form 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepin-2-one. scholarsresearchlibrary.com This transformation is often achieved by reacting the haloacetamide intermediate with a source of ammonia (B1221849), such as hexamethylenetetramine (hexamine) in the presence of ammonium (B1175870) chloride, under reflux conditions. scholarsresearchlibrary.comresearchgate.net Continuous flow platforms have also been developed for this cyclization step, where the N-(2-Benzoylphenyl)-2-bromoacetamide intermediate is reacted with ammonia in methanol (B129727) to yield various benzodiazepines, including diazepam and nordazepam, with high efficiency. researchgate.net
The table below details specific examples of benzodiazepine (B76468) synthesis using this compound derivatives.
| Starting Synthon | Reagents | Conditions | Product | Yield | Reference |
| N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide | Hexamine, Ammonium Chloride | Ethanol, Reflux (14 hours) | 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepin-2-one | Not specified | scholarsresearchlibrary.com |
| 2-chloro-N-(2-(4'-fluorobenzoyl)phenyl)acetamide | Hexamethylenetetramine | Not specified | 5-(4-fluorophenyl)-1H-benzo[e] Current time information in Bangalore, IN.diazepin-2(3H)-one | Not specified | researchgate.net |
| N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide | NH3 in MeOH | Continuous Flow, 90 °C, 250 psi | Nordazepam | 91% | researchgate.net |
| N-(2-Benzoyl-4-nitrophenyl)-2-bromoacetamide | NH3 in MeOH | Continuous Flow, 90 °C, 250 psi | 7-nitro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 81% | researchgate.net |
Synthesis of Quinazolines and Related Heterocycles
The this compound framework also serves as a precursor for the synthesis of quinazolines and their fused-ring analogues. These reactions typically proceed via condensation and cyclization pathways. While many syntheses start directly from 2-aminobenzophenones, the underlying transformations often involve the in-situ formation of an amide intermediate analogous to this compound.
For instance, quinazolines can be synthesized via a one-pot, three-component reaction of 2-aminobenzophenone, an aldehyde, and ammonium acetate, often catalyzed by a metal salt like copper(II) chloride. beilstein-journals.org This reaction implicitly involves the formation of an imine followed by cyclization and oxidation, a pathway that highlights the reactivity of the ortho-amino benzoyl ketone system. Microwave-assisted cyclization of related ortho-amidoaryl nitriles or amides provides an efficient route to quinazolin-4(3H)-ones, demonstrating a modern approach to this classic transformation. frontiersin.org
Furthermore, the acetamide (B32628) moiety can be derivatized to introduce other functionalities. The bromine atom in N-(2-benzoylphenyl)-2-bromoacetamide is a versatile handle for nucleophilic substitution, allowing for the introduction of various side chains before or after cyclization, thereby enabling the creation of diverse chemical libraries for drug discovery.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis
NMR spectroscopy is a powerful tool for elucidating the detailed structure of N-(2-Benzoylphenyl)acetamide in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, offers insights into the connectivity of atoms and their spatial relationships.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to its different proton environments. The chemical shifts are influenced by the electronic effects of the amide and benzoyl substituents on the phenyl ring.
A notable aspect of its ¹H NMR analysis is the study of solvent effects on chemical shifts, particularly for the H6 proton. The difference in the chemical shift of H6 when measured in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) versus deuterated chloroform (B151607) (CDCl₃), denoted as δH6(DMSO-d₆) – δH6(CDCl₃), is used to probe the energetics of intramolecular interactions. researchgate.netresearchgate.netmdpi.com Studies have shown that for this compound, a two-center intramolecular hydrogen bond is not favored in either the solid state or in a DMSO-d₆ solution. researchgate.netresearchgate.netmdpi.com This is attributed to the significant steric hindrance caused by the ortho-benzoyl group. researchgate.netresearchgate.netmdpi.com
The amide proton (NH) typically appears as a broad singlet, and its chemical shift can be sensitive to solvent, concentration, and temperature, often indicating its involvement in hydrogen bonding. The methyl protons of the acetamide (B32628) group appear as a sharp singlet, while the aromatic protons resonate in the downfield region of the spectrum as a complex series of multiplets.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the benzoyl and acetamide groups are typically observed at the most downfield chemical shifts. Aromatic carbons appear in the intermediate region of the spectrum, and their specific shifts are influenced by the positions of the substituents. The methyl carbon of the acetamide group is found at the most upfield position.
Table 1: Representative ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
|---|---|
| Carbonyl (Benzoyl) | 195-205 |
| Carbonyl (Amide) | 168-172 |
| Aromatic | 120-140 |
| Methyl | 20-30 |
Note: Precise chemical shifts can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and to understand the spatial arrangement of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. mnstate.eduemerypharma.com Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically through two or three bonds, helping to trace the connectivity within the phenyl rings and the acetamide side chain. mnstate.eduemerypharma.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.comscielo.br Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the definitive assignment of carbon resonances based on their known proton assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining spatial relationships between protons that are close in space but not necessarily bonded. researchgate.net The presence of NOESY cross-peaks indicates through-space dipolar interactions, providing valuable information about the molecule's conformation and the relative orientation of the benzoyl and acetamide groups.
Infrared (IR) and Vibrational Spectroscopy for Functional Group Characterization and Interaction Studies
Infrared (IR) spectroscopy is a key method for identifying the functional groups present in this compound and for studying intermolecular and intramolecular interactions.
Analysis of Carbonyl and Amide Vibrations
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) and amide functional groups.
Amide I Band: This band, which arises primarily from the C=O stretching vibration of the acetamide group, is typically observed in the region of 1650-1700 cm⁻¹. pg.edu.pl Its exact position can be influenced by hydrogen bonding.
Amide II Band: Resulting from a combination of N-H in-plane bending and C-N stretching vibrations, this band appears around 1510-1550 cm⁻¹.
Benzoyl Carbonyl Band: The C=O stretching vibration of the benzoyl group is also prominent and typically appears in a similar region to the Amide I band, often leading to overlapping or broadened absorptions. Conjugation with the phenyl ring generally lowers the stretching frequency. pg.edu.pl
Table 2: Characteristic IR Absorption Frequencies
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3200-3400 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C=O Stretch (Amide I & Benzoyl) | 1650-1700 |
| N-H Bend (Amide II) | 1510-1550 |
Note: Frequencies are approximate and can be affected by the sample's physical state (solid or solution) and solvent.
Hydrogen Bonding Signatures in IR Spectra
The presence and nature of hydrogen bonding can be inferred from shifts in the characteristic IR absorption bands. Intramolecular hydrogen bonding between the amide N-H proton and the carbonyl oxygen of the benzoyl group is a possibility in this molecule. However, as previously mentioned, steric hindrance from the bulky benzoyl group makes a strong, two-center intramolecular hydrogen bond unlikely. researchgate.netmdpi.com
Instead, weaker C-H···O interactions may be present. researchgate.netresearchgate.net In the solid state, intermolecular hydrogen bonds can play a significant role in the crystal packing. These interactions would manifest as a broadening and a shift to lower frequency of the N-H stretching band and potentially the C=O stretching bands compared to their positions in a dilute, non-polar solution. ias.ac.in
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a critical tool for confirming the molecular identity of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, validating the molecular formula, while electron ionization techniques reveal characteristic fragmentation patterns that serve as a structural fingerprint.
Under electron ionization conditions, this compound undergoes predictable fragmentation, providing structural confirmation. The molecular ion peak ([M]⁺) is observed, and its fragmentation is influenced by the amide and benzoyl functionalities. The primary fragmentation pathways often involve cleavages alpha to the carbonyl groups and the amide linkage.
While a detailed public fragmentation pathway for this compound is not extensively documented in the provided search results, general principles of amide and ketone fragmentation apply. Alpha-cleavage is a predominant mode for aliphatic amines and can be expected for the acetamide portion. miamioh.edu For aromatic ketones like benzophenone (B1666685) derivatives, cleavage adjacent to the carbonyl group is common. Aromatic amines typically show a strong molecular ion peak and loss of HCN is a common pattern in anilines. miamioh.edu
Table 1: Potential Key Fragment Ions in the EI-MS of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Origin |
|---|---|
| 239 | Molecular Ion [C₁₅H₁₃NO₂]⁺ |
| 196 | Loss of acetyl radical [M - COCH₃]⁺ |
| 105 | Benzoyl cation [C₆H₅CO]⁺ |
This table is based on general fragmentation principles as specific experimental data for this compound was not available in the search results.
High-resolution mass spectrometry is essential for unambiguously confirming the elemental composition of a compound by measuring its mass to a high degree of accuracy. For this compound, HRMS data validates its molecular formula, C₁₅H₁₃NO₂. nih.gov Techniques such as electrospray ionization (ESI) are often employed for such analyses on related derivatives. mdpi.com The exact mass provides strong evidence for the compound's identity, distinguishing it from isomers or compounds with similar nominal masses.
Table 2: HRMS Data for this compound
| Molecular Formula | Adduct | Calculated m/z |
|---|---|---|
| C₁₅H₁₃NO₂ | [M+H]⁺ | 240.10192 |
| C₁₅H₁₃NO₂ | [M+Na]⁺ | 262.08386 |
Data sourced from PubChem. nih.govuni.lu
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures
Single-crystal X-ray diffraction studies have revealed the specific geometric parameters and conformational preferences of this compound in the crystalline state. A key finding is that the molecule is not planar. nih.gov The steric hindrance caused by the bulky ortho-benzoyl group forces the acetamide group and the benzoyl group out of the plane of the central phenyl ring. nih.govresearchgate.net This contrasts with structurally analogous compounds like N-(2-acetylphenyl)acetamide, which can adopt a more planar conformation. nih.gov
Theoretical studies based on the experimental X-ray structure have identified several stable conformers, with the geometry observed in the crystal being one of the low-energy forms. researchgate.netscielo.org.mx The conformation is significantly influenced by weak intramolecular interactions, such as C-H/π forces. researchgate.netjmcs.org.mx
The crystalline architecture of this compound is dictated by a network of non-covalent interactions. Due to the steric hindrance of the o-benzoyl group, a conventional two-center intramolecular hydrogen bond between the amide N-H and the benzoyl carbonyl oxygen does not form. nih.govresearchgate.netmdpi.com This is a critical structural feature distinguishing it from other acetanilides where such bonds are common.
In the absence of this strong intramolecular interaction, the crystal packing is governed by weaker intermolecular forces. researchgate.net These include C–H···O and potential C–H···π interactions, which link the molecules into a stable three-dimensional lattice. researchgate.netjmcs.org.mx The benzoyl group, while sterically hindering intramolecular bonding, actively participates in developing the crystal network through these weaker interactions. nih.govresearchgate.net In related N-(2-benzoylphenyl) oxalyl derivatives, the benzoyl group contributes to 1-D and 2-D crystal networks through C–H···O/π and dipolar C=O···π interactions. researchgate.net
Table 4: Summary of Molecular Interactions in Crystalline this compound
| Interaction Type | Description | Role in Crystal Structure |
|---|---|---|
| Intramolecular N-H···O H-Bond | Between amide N-H and benzoyl C=O | Absent due to steric hindrance. nih.govresearchgate.netmdpi.com |
| Intramolecular C-H/π | Between methyl C-H and a phenyl ring | Contributes to the stability of the observed conformation. researchgate.netjmcs.org.mx |
| Intermolecular C-H···O | Between C-H donors and carbonyl oxygen acceptors | A key interaction governing the crystal packing. researchgate.net |
Conformational Analysis and Intramolecular Interactions
Theoretical Frameworks for Conformational Studies
Computational chemistry is an indispensable tool for exploring the potential energy surface of N-(2-Benzoylphenyl)acetamide and identifying its stable conformers. researchgate.net Theoretical analyses have been conducted using various methods to predict the geometries and relative stabilities of different molecular arrangements. scielo.org.mx
Density Functional Theory (DFT) has been widely applied to study the conformational landscape of this compound. researchgate.net Specifically, exchange-correlation functionals such as PBE, TPSS, and B3LYP, coupled with the 6-311++G(d,p) basis set, have been used to identify and optimize potential conformers. scielo.org.mx
These DFT-based methods have been instrumental in analyzing the structures, with frequency analysis performed to confirm that the identified geometries correspond to true minima on the potential energy surface. scielo.org.mx However, studies have shown that many popular exchange-correlation functionals can inadequately describe long-range interactions, which are crucial for the correct prediction of geometrical conformations. researchgate.net It has been noted that including dispersion corrections in DFT calculations is essential for accurately describing molecular conformations in this system. scielo.org.mx
To obtain a more accurate description of the conformational energies and the influence of weak interactions, high-level ab initio calculations, specifically Møller-Plesset perturbation theory to the second order (MP2), have been employed. scielo.org.mx The results from MP2 calculations serve as a benchmark for comparison with those obtained from various DFT functionals. scielo.org.mx
Significant discrepancies have been found between the structures predicted by DFT and MP2 methods. scielo.org.mx These differences are particularly pronounced for conformers where weak interactions, such as those involving dispersion forces, play a key stabilizing role. researchgate.netscielo.org.mx The MP2 method, which better accounts for electron correlation, often predicts different geometries, especially concerning the orientation of methyl groups in relation to the benzene (B151609) rings, compared to functionals like B3LYP. researchgate.netscielo.org.mx
| Theoretical Method | Application in this compound Studies | Key Findings/Limitations |
| DFT (PBE, TPSS, B3LYP) | Identification and optimization of stable conformers; frequency analysis. scielo.org.mx | Effective for locating minima on the potential energy surface, but standard functionals may fail to correctly predict geometries stabilized by long-range dispersion interactions. researchgate.netscielo.org.mx |
| MP2 (Møller-Plesset) | High-level calculation of conformational energies and geometries; benchmark for DFT results. scielo.org.mx | Provides a more accurate description of weak interactions and dispersion forces, revealing differences in predicted geometries compared to DFT methods. researchgate.netscielo.org.mx |
Density Functional Theory (DFT) Applications in Conformer Identification
Identification and Characterization of Stable Conformers
Theoretical studies have successfully identified three primary stable conformers of this compound in the gas phase. researchgate.netscielo.org.mx These conformers are generated by rotating specific dihedral angles from the initial X-ray experimental structure. scielo.org.mx An important finding is that all theoretical methods employed (both DFT and MP2) predict that the conformation observed in the solid-state X-ray crystal structure is actually the conformer with the highest energy in the gas phase. scielo.org.mx
The conformers differ in their stabilization mechanisms. The most stable conformer in the gas phase is stabilized by a conventional hydrogen bond, while another, close in energy, is stabilized by a weaker C-H∙∙∙π interaction. scielo.org.mx The geometries of these conformers are predicted differently by DFT and MP2 approaches. For instance, in one conformer, the MP2 method predicts that the methyl group points towards the benzene ring, a feature not evident in the B3LYP-optimized geometry, highlighting the importance of dispersion forces in determining the structure. researchgate.netscielo.org.mx
Role of Intramolecular Hydrogen Bonding in Conformation Stabilization
Intramolecular hydrogen bonds are critical in defining the preferred conformations of this compound. Both strong N-H∙∙∙O and weaker C-H∙∙∙π interactions have been investigated to understand their contribution to molecular stability.
In theoretical gas-phase studies, the most stable conformation of this compound is characterized by an intramolecular hydrogen bond between the N-H group of the acetamide (B32628) moiety and the oxygen of the benzoyl group. scielo.org.mx
However, analysis in the solid state and in solution presents a contrasting picture. X-ray diffraction studies and analysis in DMSO-d6 solution indicate that a two-center intramolecular N-H∙∙∙O hydrogen bond is not formed. nih.govnih.govmdpi.comresearchgate.netmdpi.com This is attributed to unfavorable steric effects from the ortho-benzoyl group, which forces the carbonyl moiety to be positioned nearly opposite to the N-H group. nih.gov Instead of an intramolecular bond, the amide N-H group participates in strong intermolecular hydrogen bonding with the amide carbonyl of a neighboring molecule, forming a C(4) chain in the crystal lattice. mdpi.com
| Interaction | Donor | Acceptor | d(D-H) (Å) | d(H∙∙∙A) (Å) | d(D∙∙∙A) (Å) | <(DHA) (º) | Symmetry Operation |
| N7–H7∙∙∙O8 | N7 | O8 | 0.86 | 2.09 | 2.943(2) | 172 | 1/2+x, 1/2-y, 1/2+z |
| Table based on data for intermolecular hydrogen bonding in the solid state. researchgate.net |
Weak C-H∙∙∙π interactions, where a C-H bond points towards the electron cloud of an aromatic ring, also play a significant role in the conformational stability of this compound. researchgate.netscielo.org.mx Theoretical studies suggest that one of the stable gas-phase conformers is stabilized by this type of weak C-H∙∙∙π hydrogen bond, which involves dispersion forces. scielo.org.mxscielo.org.mx The stabilization energy from such interactions is typically between 1.5 to 2.5 kcal/mol. researchgate.netscielo.org.mx
Analysis of Three-Centered Hydrogen Bonds (Bifurcated Acceptor/Donor)
This compound has been utilized as a model compound to study intramolecular hydrogen bonds. mdpi.comresearchgate.net However, analysis indicates that the formation of a conventional two-center intramolecular hydrogen bond is disallowed in this molecule. mdpi.comresearchgate.netnih.govnih.govresearchgate.net Consequently, the more complex three-centered hydrogen bond (THB), also known as a bifurcated bond, is not observed.
The primary reason for the absence of such intramolecular interactions is the significant steric hindrance imposed by the ortho-benzoyl group. mdpi.comnih.govnih.govresearchgate.net This steric constraint prevents the necessary planar conformation that would align the amide proton (N-H) with the carbonyl oxygen of the benzoyl group. In contrast, related oxalyl derivatives, such as N-(2-benzoylphenyl)oxalamate and N¹,N²-bis(2-benzoylphenyl)oxalamide, are capable of forming three-center hydrogen bonds, demonstrating that these interactions can overcome steric challenges when the linking moiety is different. mdpi.comnih.govmdpi.com In N¹,N²-bis(2-benzoylphenyl)oxalamide, for instance, the combined effects of N–H···O=CPh, C6–H···O=C, and N–H···O=C interactions result in a three-centered hydrogen bond that flattens the molecular structure. researchgate.net For this compound, however, the steric clash is too unfavorable for these intramolecular bonds to form. mdpi.comresearchgate.net
Influence of Steric Effects and Substituents on Conformational Preferences
X-ray diffraction studies of the solid-state structure reveal a non-planar conformation. mdpi.com The amide group is pushed out of the plane of the phenyl ring it is attached to, a deviation quantified by the C2–C1–N7–C8 torsion angle. mdpi.com This contrasts sharply with the structurally analogous compound N-(2-acetylphenyl)acetamide, which, having a less bulky acetyl group, adopts a planar conformation that facilitates the formation of a two-centered hydrogen bond in the solid state. mdpi.comresearchgate.net
Due to the steric prevention of strong intramolecular hydrogen bonds, the crystal structure of this compound is stabilized by weaker, intermolecular interactions. These interactions contribute to the formation of one- and two-dimensional crystal networks through C–H···π, C–H···O, and dipolar C=O···C=O forces. nih.gov
A theoretical analysis of this compound identified three stable conformers. The table below presents the relative energies of these conformers calculated using different theoretical methods. Conformer 1 corresponds to the experimentally determined X-ray structure. researchgate.net
| Conformer | DFT (PBE) Relative Energy (kcal/mol) | DFT (TPSS) Relative Energy (kcal/mol) | DFT (B3LYP) Relative Energy (kcal/mol) | MP2 Relative Energy (kcal/mol) |
| 1 | 0.00 | 0.00 | 0.00 | 0.00 |
| 2 | 0.09 | 0.07 | 0.72 | 1.83 |
| 3 | 2.19 | 2.05 | 2.05 | 0.28 |
| This table is generated based on data reported in theoretical studies on the conformers of this compound. researchgate.net |
Solvent Effects on Conformational Equilibria and Intramolecular Hydrogen Bonding Energetics
The behavior of this compound in solution further confirms the absence of stable intramolecular hydrogen bonds. Studies employing solvents of varying polarity, such as deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆), have been used to probe the molecule's energetic landscape. mdpi.comnih.gov
Techniques like analyzing the solvent-induced change in the chemical shift of the H6 proton (δH6(DMSO-d₆)–δH6(CDCl₃)) and measuring the temperature coefficient of the amide proton chemical shift (Δδ(ΝΗ)/ΔT) in DMSO-d₆ are effective for assessing intramolecular hydrogen bond strength. mdpi.comnih.govresearchgate.net For this compound, these measurements confirm that a two-center intramolecular hydrogen bond does not form, not only in the solid state but also in a DMSO-d₆ solution. mdpi.comnih.govnih.govresearchgate.netmdpi.com
For comparison, the thermodynamic parameters for the disruption of the intramolecular three-center hydrogen bond by DMSO-d₆ in the related N¹,N²-bis(2-benzoylphenyl)oxalamide have been estimated. These values highlight the energetics involved when such bonds are present. mdpi.comnih.govresearchgate.net
| Compound | ΔHº (kJ·mol⁻¹) | ΔSº (J·mol⁻¹·K⁻¹) |
| N¹,N²-bis(2-benzoylphenyl)oxalamide | 28.3 (±0.1) | 69.1 (±0.4) |
| This table shows the enthalpy (ΔHº) and entropy (ΔSº) for the disruption of the intramolecular hydrogen bond in a related oxalamide by DMSO-d₆, providing context for the lack of such bonding in this compound. mdpi.comnih.govresearchgate.net |
Computational Validation of Experimentally Determined Conformations
Computational chemistry provides a powerful tool for understanding the conformational preferences of this compound at a molecular level. Theoretical studies have been conducted to analyze its structure and validate experimental findings. researchgate.net Using methods based on Density Functional Theory (DFT) with various functionals (PBE, TPSS, B3LYP) and Møller-Plesset perturbation theory (MP2), researchers have identified three low-energy conformers. researchgate.net
One of these computationally derived conformers successfully matches the structure determined by X-ray crystallography. researchgate.net The theoretical analysis also sheds light on the subtle forces influencing conformation. While one conformer's stability might be attributed to a potential, albeit weak, N-H···O=C hydrogen bond, another conformer of very similar energy is found to be stabilized by a weak C-H···π interaction. scielo.org.mx This finding underscores the importance of considering weak interactions in determining molecular geometry. researchgate.net
These studies have also highlighted that the inclusion of dispersion correction in DFT calculations is essential for accurately describing the conformational landscape of molecules like this compound, where weak, non-covalent interactions play a crucial role. scielo.org.mx To ensure the stability of the calculated structures, frequency analyses were performed to confirm that they represent true minima on the potential energy surface. researchgate.net
Computational Chemistry and Theoretical Modeling of N 2 Benzoylphenyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the properties of N-(2-Benzoylphenyl)acetamide. researchgate.netscielo.org.mx These methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large organic molecules.
Theoretical studies have identified several stable conformers of this compound. researchgate.netscielo.org.mx The most stable conformation in the gas phase is characterized by an intramolecular hydrogen bond between the N-H group of the acetamide (B32628) and the carbonyl group of the benzoyl moiety. scielo.org.mxscielo.org.mx However, another conformer, close in energy, is stabilized by a weaker C-H•••π interaction. scielo.org.mxscielo.org.mx This highlights the significance of including dispersion corrections in DFT calculations to accurately describe these weak interactions and predict the correct molecular conformations. scielo.org.mxscielo.org.mx
The X-ray experimental structure corresponds to one of the identified stable conformers. researchgate.netscielo.org.mx Rotations around specific dihedral angles from this experimental structure have been used to generate other low-energy conformers for theoretical analysis. researchgate.netscielo.org.mx It has been noted that two-center intramolecular hydrogen bonding is not favored in this compound in both the solid state and in DMSO-d6 solution due to the steric hindrance imposed by the ortho-benzoyl group. researchgate.netresearchgate.netmdpi.com
Different theoretical methods, such as MP2 and various DFT functionals (PBE, TPSS, and B3LYP), have been employed to study the geometries and relative energies of these conformers. scielo.org.mx While the conformer stabilized by the N-H···O hydrogen bond is predicted similarly across these methods, discrepancies arise in the prediction of weaker interactions that stabilize other conformers. scielo.org.mx This leads to variations in the predicted geometries and stabilization energies, with DFT methods often underestimating the attractive interactions without dispersion corrections. scielo.org.mx The inclusion of Grimme's dispersion correction in DFT calculations brings the geometries into better agreement with those obtained from the MP2 method. scielo.org.mx
| Computational Method | Key Findings on Geometry and Energetics | Reference |
|---|---|---|
| DFT and MP2 | Identified three most stable conformers. The gas-phase conformation is stabilized by an N-H···O hydrogen bond. | scielo.org.mx |
| DFT with Dispersion Correction | Essential for correctly describing molecular conformations, especially those stabilized by weak C-H•••π interactions. | scielo.org.mxscielo.org.mx |
| X-ray Crystallography and DFT | The experimental X-ray structure corresponds to one of the stable conformers. Steric hindrance from the o-benzoyl group prevents two-center intramolecular hydrogen bonding. | researchgate.netscielo.org.mxresearchgate.netresearchgate.net |
The electronic structure of this compound has been investigated to understand its reactivity and intermolecular interaction patterns. The benzoyl group acts as an electron-withdrawing group, which influences the electronic properties of the molecule. vulcanchem.com
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For related N-(2-benzoyl-phenyl) oxalyl derivatives, MEP maps calculated at the B3LYP/6-311+G* level show negative potential regions around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. researchgate.net Conversely, positive potential is observed around the N-H group, highlighting its role as a hydrogen bond donor. researchgate.net This type of analysis provides a qualitative understanding of the non-covalent interaction capabilities of the molecule.
Vibrational frequency analysis is a standard procedure in computational chemistry to confirm that an optimized geometry corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). scielo.org.mx This analysis also provides theoretical vibrational spectra that can be compared with experimental IR and Raman data. ias.ac.in
For this compound, frequency analysis has been used to ensure the stability of the identified conformers. scielo.org.mx In related amide systems, changes in vibrational frequencies, such as the C=O and C-N stretching modes, upon dissolution in different solvents have been studied to understand the effects of intermolecular hydrogen bonding and resonance. ias.ac.in For instance, in N-methyl acetamide, the C=O stretching frequency increases in non-polar solvents, indicating a disruption of intermolecular hydrogen bonds. ias.ac.in Thermochemical parameters for related N-(2-benzoyl-phenyl) oxalyl derivatives have been calculated using the B3LYP/6-311+G* level of theory. researchgate.net
Electronic Structure and Charge Distribution Analysis (e.g., Electrostatic Potential Mapping)
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While specific molecular dynamics (MD) simulations for this compound are not extensively reported in the provided context, this technique is a powerful tool for exploring the dynamic conformational landscape of flexible molecules. biorxiv.org MD simulations can provide insights into how the molecule behaves over time, including conformational transitions and the stability of intramolecular interactions in different environments. For derivatives, MD simulations have been used to analyze ligand binding stability. biorxiv.org
Intermolecular Interaction Energy Decomposition Analysis
The study of intermolecular interactions is crucial for understanding the behavior of this compound in condensed phases. In the solid state, the benzoyl group is involved in developing 1-D and 2-D crystal networks through C–H∙∙∙A (where A = O, π) and dipolar C=O∙∙∙A (where A = CO, π) interactions. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR studies are a key component of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. atlantis-press.comijpsonline.comjmchemsci.com For derivatives of N-benzoylphenyl compounds, QSAR models have been developed to predict their activity as, for example, anticancer agents. atlantis-press.com
These models typically use various molecular descriptors, including:
Lipophilic properties: such as the logarithm of the partition coefficient (CLogP). atlantis-press.com
Electronic properties: such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). atlantis-press.com
Steric properties: such as molar refractivity (CMR) and molecular weight (MW). atlantis-press.com
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and medicinal chemistry for predicting the binding affinity and interaction of a small molecule (ligand) with the binding site of a target protein. While direct molecular docking studies specifically for this compound are not extensively available in the reviewed literature, research on structurally related compounds provides significant insights into its potential biological targets and binding interactions. These studies help to elucidate the structure-activity relationships and guide the design of new therapeutic agents.
Research into derivatives of this compound has revealed interactions with several important biological targets. For instance, molecular docking studies have been performed on a series of N-(2-benzoylphenyl)-L-tyrosine derivatives, which have shown potential as antidiabetic agents by activating the peroxisome proliferator-activated receptor-γ (PPAR-γ). researchgate.netresearchgate.net The docking program Glide was used to analyze the interactions between these derivatives and the PPAR-γ receptor, helping to correlate experimental activity with computational predictions. researchgate.netresearchgate.net
In a similar vein, a study on N-(2-benzoyl-4-methylphenyl)acetamide, a close analog, identified the cyclooxygenase-2 (COX-2) enzyme as a potential target. vulcanchem.com The docking analysis, using the PDB ID 1CX2, indicated that the benzoyl group of the molecule binds favorably within the hydrophobic pocket of the COX-2 active site, achieving a docking score of -8.2 kcal/mol. vulcanchem.com This suggests a potential anti-inflammatory application for compounds of this class.
Furthermore, in silico studies on other N-aryl-acetamide derivatives have explored their potential as inhibitors for enzymes implicated in neurodegenerative diseases, such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). drugbank.com These computational approaches are crucial for identifying potential lead compounds and understanding their mechanism of action at a molecular level.
The table below summarizes the findings from molecular docking studies on compounds structurally related to this compound.
| Compound/Derivative Class | Biological Target | PDB ID | Docking Score (kcal/mol) | Key Findings |
| N-(2-benzoyl-4-methylphenyl)acetamide | Cyclooxygenase-2 (COX-2) | 1CX2 | -8.2 | Favorable binding of the benzoyl group in the hydrophobic pocket. vulcanchem.com |
| N-(2-benzoylphenyl)-L-tyrosine derivatives | Peroxisome proliferator-activated receptor-γ (PPAR-γ) | 3ETO | Not specified | Justifies correlation between experimental and computational values for antidiabetic activity. researchgate.net |
| N-aryl-2-(N-disubstituted) acetamide compounds | Monoamine oxidase B (MAO-B) | Not specified | Better than reference drug Zonisamide | Indicates potential selective affinity for MAO-B, relevant for Parkinson's disease. drugbank.com |
These studies collectively suggest that the this compound scaffold is a promising framework for interacting with various biological targets. The benzoylphenyl group appears to play a crucial role in binding within hydrophobic pockets of enzymes like COX-2. vulcanchem.com The acetamide portion and other substitutions can be modified to tune the binding affinity and selectivity for different receptors. While direct experimental data for this compound is pending, the insights from its analogs provide a strong rationale for its investigation as a potential modulator of these and other biological pathways.
Chemical Reactivity and Mechanisms of Derivative Synthesis
Functional Group Transformations and Derivatization Pathways
The chemical versatility of N-(2-Benzoylphenyl)acetamide allows for numerous functional group transformations and derivatization pathways, targeting the amide linkage, the ketone moiety, and the aromatic rings.
Reactions at the Amide Nitrogen:
N-Alkylation and N-Arylation: The amide nitrogen can be alkylated or arylated under appropriate conditions. For instance, deprotonation with a strong base followed by reaction with an alkyl or aryl halide can introduce various substituents.
Acylation: The amide nitrogen can undergo further acylation. For example, reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields N-(2-benzoylphenyl)-2-chloro-N-methylacetamide. vulcanchem.com
Transformations of the Ketone Carbonyl Group:
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. vulcanchem.com This transformation is often a key step in the synthesis of various heterocyclic compounds.
Oxidation: While less common, the benzoyl group can be oxidized under harsh conditions, potentially leading to cleavage of the C-C bond or formation of a carboxylic acid. vulcanchem.com
Wittig Reaction and Related Olefinations: The ketone can be converted to an alkene through reactions like the Wittig reaction, providing a route to further functionalization.
Reactions on the Aromatic Rings:
Electrophilic Aromatic Substitution: The two phenyl rings are susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents (the benzoyl group and the acetamido group).
Derivatization via the Acetyl Group:
Halogenation: The methyl group of the acetamide (B32628) can be halogenated. For instance, this compound can be converted to N-(2-Benzoylphenyl)-2-bromoacetamide. cymitquimica.com This bromo-derivative is a versatile intermediate for nucleophilic substitution reactions. cymitquimica.com
A variety of derivatives can be synthesized from this compound through these transformations. For example, it serves as a precursor for the synthesis of N-(2-benzoylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide and N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide.
Exploration of Reaction Mechanisms Involving Amide and Ketone Moieties
The reactivity of this compound is centered around the interplay of its amide and ketone functionalities.
Amide Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, yielding 2-aminobenzophenone (B122507) and acetic acid. The mechanism involves nucleophilic attack of water or hydroxide (B78521) on the amide carbonyl carbon, followed by the formation of a tetrahedral intermediate and subsequent collapse to the products.
Intramolecular Reactions: The ortho positioning of the benzoyl and acetamide groups can facilitate intramolecular reactions. For example, under certain conditions, intramolecular cyclization can occur to form heterocyclic systems like quinolines or benzodiazepines. researchgate.netacs.org The mechanism of such cyclizations often involves the initial formation of a reactive intermediate, such as a nitrilium ion, which is then attacked by an intramolecular nucleophile. acs.org
Reactions at the Ketone: The ketone carbonyl undergoes typical nucleophilic addition reactions. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which can then be protonated to yield an alcohol. The presence of the bulky ortho-acetamido group can sterically hinder this attack.
Hydrogen Bonding: Intramolecular hydrogen bonding between the amide N-H and the ketone carbonyl oxygen is a significant feature of this compound's structure. However, studies have shown that a two-center intramolecular hydrogen bond is disfavored due to the steric hindrance imposed by the ortho-benzoyl group. researchgate.netnih.govresearchgate.net Instead, weaker intermolecular interactions and three-center hydrogen bonds in its derivatives are observed. nih.govacs.org This has implications for its solid-state structure and reactivity in solution. nih.govresearchgate.net
Regio- and Stereoselectivity in Chemical Reactions of this compound
Regioselectivity:
Regioselectivity is a critical aspect of the chemical reactions of this compound, particularly in electrophilic aromatic substitution and intramolecular cyclization reactions.
Electrophilic Aromatic Substitution: The directing effects of the benzoyl group (meta-directing) and the acetamido group (ortho, para-directing) on their respective rings determine the position of incoming electrophiles. The interplay of these electronic effects and steric hindrance dictates the final regiochemical outcome.
Intramolecular Cyclization: The synthesis of quinolin-2(1H)-one derivatives from N-acyl-o-aminobenzophenones can be regioselective, with steric factors playing a controlling role. researchgate.net Similarly, the cyclization to form indoline-2,3-diones can also be highly regioselective. google.com
Stereoselectivity:
Stereoselectivity becomes important when new chiral centers are created during reactions.
Reduction of the Ketone: The reduction of the benzoyl ketone to a hydroxyl group can generate a new stereocenter. The use of chiral reducing agents or catalysts can lead to the preferential formation of one enantiomer over the other.
Vicinal Aminobromination: In reactions like the vicinal aminobromination of related electron-deficient olefins, high diastereoselectivity can be achieved. nih.gov The stereochemical outcome is often influenced by the reaction conditions and the nature of the substrate and reagents. nih.gov
Atropisomerism: In some derivatives of this compound, particularly those with bulky ortho-substituents on the phenyl rings, restricted rotation around the C-N or C-C single bonds can lead to the existence of stable atropisomers. researchgate.net
Synthesis of Novel this compound Analogs and Structural Variations
The core structure of this compound provides a versatile platform for the synthesis of a wide array of novel analogs with diverse structural variations. These modifications are often pursued to explore structure-activity relationships (SAR) for various biological targets.
Modification of the Acetamide Moiety:
Varying the Acyl Group: The acetyl group can be replaced with other acyl groups, such as chloroacetyl, to introduce a reactive handle for further functionalization. nih.gov For instance, N-(2-benzoylphenyl)-2-chloroacetamide can be synthesized and subsequently reacted with various nucleophiles. nih.gov
Introducing Different Substituents on the Nitrogen: The amide nitrogen can be alkylated or incorporated into a heterocyclic ring system.
Modification of the Benzoylphenyl Scaffold:
Substitution on the Phenyl Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on either of the phenyl rings can significantly alter the electronic and steric properties of the molecule. vulcanchem.com For example, N-(2-benzoyl-4-methylphenyl)acetamide has been synthesized. vulcanchem.com
Replacement of the Phenyl Rings: One or both of the phenyl rings can be replaced with other aromatic or heteroaromatic systems. For instance, N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide incorporates a thiophene (B33073) ring.
Synthesis of Complex Derivatives:
Coupling with Other Moieties: this compound and its derivatives can be coupled with other complex molecules. For example, it can be used to synthesize N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives. mdpi.com
The synthesis of these analogs often involves multi-step reaction sequences, employing a range of modern synthetic methodologies. The following table provides examples of synthesized analogs and their reported yields.
| Analog | Synthetic Method | Yield | Reference |
| N-(2-Benzoylphenyl)-2-chloroacetamide | Reaction with chloroacetyl chloride | 96% | nih.gov |
| N-(2-[N'-(4-bromophenyl)acetamidomethyl])benzanilide | Multi-step synthesis from N-(2-nitrobenzyl)anilines | 81% | arkat-usa.org |
| N-(2-[N'-(2-chlorophenyl)acetamidomethyl])benzanilide | Multi-step synthesis from N-(2-nitrobenzyl)anilines | 72% | arkat-usa.org |
| N-(2-[N'-(4-chlorophenyl)acetamidomethyl])benzanilide | Multi-step synthesis from N-(2-nitrobenzyl)anilines | 78% | arkat-usa.org |
| N-(2-[N'-(2-fluorophenyl)acetamidomethyl])benzanilide | Multi-step synthesis from N-(2-nitrobenzyl)anilines | 76% | arkat-usa.org |
| N-(2-[N'-(4-fluorophenyl)acetamidomethyl])benzanilide | Multi-step synthesis from N-(2-nitrobenzyl)anilines | 62% | arkat-usa.org |
| N-(2-[N'-(4-iodophenyl)acetamidomethyl])benzanilide | Multi-step synthesis from N-(2-nitrobenzyl)anilines | 46% | arkat-usa.org |
| N-Benzyl-2-(5-methyl-2-oxo-2,3-dihydro-1H-benzo[e] Current time information in Bangalore, IN.diazepin-1-yl)acetamide | Ugi-based assembly | 60% | acs.org |
| N-Benzyl-2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e] Current time information in Bangalore, IN.diazepin-1-yl)acetamide | Ugi-based assembly | 70% | acs.org |
These examples highlight the broad scope for structural modification, enabling the generation of extensive compound libraries for various applications.
Biological Activity and Mechanistic Insights Focus on Mechanisms, Not Dosage
Pharmacological Target Identification and Interaction Mechanisms
The benzoylphenyl and acetamide (B32628) moieties are crucial for the biological activity of N-(2-Benzoylphenyl)acetamide, enabling interactions with molecular targets like enzymes and receptors. The benzoylphenyl group can participate in π-π stacking interactions, while the pyrrolidine (B122466) ring, in some derivatives, can form hydrogen bonds and hydrophobic interactions. These interactions modulate the activity of target proteins.
Derivatives of this compound have been investigated for their interaction with various enzymes. For instance, the presence of tetrazole and thiazole (B1198619) rings in certain derivatives suggests potential interactions with enzyme active sites. evitachem.com Tetrazole rings, being bioisosteres of carboxylic acids, might interact with similar enzymatic targets. evitachem.com Computational molecular docking studies are frequently used to predict and understand these drug-receptor interactions. researchgate.net For example, molecular docking has been used to study the interaction of N-(2-benzoylphenyl)-L-tyrosine derivatives with peroxisome proliferator-activated receptor-γ (PPARγ), a key target in type 2 diabetes. researchgate.net
Anti-inflammatory and Analgesic Mechanisms of Action
This compound belongs to the broader class of non-steroidal anti-inflammatory drugs (NSAIDs), which primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes. neu.edu.tr These enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. neu.edu.trresearchgate.net By blocking these enzymes, this compound and its derivatives can reduce the synthesis of prostaglandins, thereby alleviating inflammation and pain. neu.edu.tr
Specifically, nepafenac (B1678188), which is 2-(2-Amino-3-benzoylphenyl) acetamide, is a prodrug that penetrates the cornea and is converted by ocular tissue hydrolases to amfenac. tga.gov.au Both nepafenac and its active metabolite, amfenac, inhibit the action of prostaglandin (B15479496) H synthase (cyclooxygenase). tga.gov.au Some benzophenone (B1666685) analogues have shown interesting anti-inflammatory activity in carrageenan-induced foot pad edema assays. researchgate.net Furthermore, certain derivatives are being explored for their dual inhibition of both COX and 5-lipoxygenase (5-LOX) pathways, which could offer a broader anti-inflammatory effect. researchgate.net
Molecular docking studies have provided insights into the binding of these compounds to COX enzymes. For instance, N-(2-benzoyl-4-methylphenyl)acetamide has shown favorable binding to the hydrophobic pocket of the COX-2 enzyme in silico, with a docking score of -8.2 kcal/mol. vulcanchem.com
Antimicrobial and Anticancer Mechanisms
The antimicrobial and anticancer activities of this compound derivatives are areas of active research, with several proposed mechanisms of action.
Antimicrobial Mechanisms: The antimicrobial action of these compounds may involve the disruption of bacterial cell membrane integrity or the inhibition of essential enzymatic pathways. For instance, derivatives containing a 2-propenamide structure have demonstrated effectiveness against various bacterial strains. The presence of specific structural features, such as sulfanyl (B85325) linkages, has been highlighted for its role in bioactivity.
Anticancer Mechanisms: The anticancer potential of this compound derivatives appears to be mediated through multiple pathways, including the induction of apoptosis and inhibition of cell proliferation. Some derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
One significant mechanism of action for certain derivatives is the inhibition of tubulin polymerization. rsc.org For example, 2-hydroxy-N-(5-methoxy-2-(3,4,5-trimethoxy benzoyl)phenyl) acetamide exhibited potent antiproliferative activity by inhibiting tubulin polymerization, leading to cell-cycle arrest at the mitosis phase. rsc.orgresearchgate.net This compound was also found to down-regulate anti-apoptotic proteins like Bcl-2 and Bcl-XL, while up-regulating pro-apoptotic proteins such as Bax and Bad. rsc.org
Furthermore, some derivatives act as inhibitors of specific kinases involved in cancer progression. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have been evaluated as Src kinase inhibitors. chapman.edu Another novel nonansamycin Hsp90 inhibitor, KW-2478, has demonstrated antitumor activities in multiple myeloma cells by binding to Hsp90 and promoting the destabilization of oncogenic proteins. aacrjournals.org
Table 1: Anticancer Activity of this compound Derivatives
| Derivative | Cancer Cell Line | Mechanism of Action | Reference |
| 2-Propenamide, N-(2-benzoylphenyl)-2-methyl- | MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer) | Inhibition of cancer cell proliferation | |
| 2-hydroxy-N-(5-methoxy-2-(3,4,5-trimethoxy benzoyl)phenyl) acetamide | HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), HCT-8 (colon cancer) | Inhibition of tubulin polymerization, cell cycle arrest, modulation of apoptotic proteins | rsc.org |
| Thiazolyl N-benzyl substituted acetamide derivatives | HT-29 (colon carcinoma), BT-20 (breast carcinoma), CCRF-CEM (leukemia) | Inhibition of c-Src kinase, inhibition of cell proliferation | chapman.edu |
Antihyperglycemic and Antidiabetic Mechanisms (e.g., Enzyme Inhibition Assays, Molecular Docking)
Derivatives of this compound have shown promise as potential antidiabetic agents through various mechanisms, primarily centered around enzyme inhibition and receptor modulation.
Studies have demonstrated that these compounds can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. nih.gov For example, the synthetic compound 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] vulcanchem.comthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2) was found to be a potent inhibitor of both α-glucosidase and α-amylase, with a non-competitive mode of inhibition. nih.gov
Molecular docking studies have been instrumental in elucidating the interactions of these compounds with their targets. N-(2-benzoylphenyl)-L-tyrosine derivatives have been shown to stimulate peroxisome proliferator-activated receptor-γ (PPARγ), a key regulator of glucose and lipid metabolism. researchgate.netacs.org Docking studies with the Glide program have helped to correlate the experimental antidiabetic activity with computationally derived values. researchgate.net
Table 2: Enzyme Inhibition by this compound Derivatives
| Compound | Enzyme | IC50 | Mode of Inhibition | Reference |
| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] vulcanchem.comthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2) | α-glucosidase | 5.17 ± 0.28 µM | Non-competitive | nih.gov |
| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] vulcanchem.comthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2) | α-amylase | 18.82 ± 0.89 µM | Non-competitive | nih.gov |
Exploration of Other Biological Activities (e.g., Anthelmintic, Anti-tuberculosis, Antioxidant)
Beyond the well-studied anti-inflammatory, anticancer, and antidiabetic activities, this compound derivatives have been investigated for a range of other biological effects.
Anthelmintic Activity: Some acetamide derivatives with aromatic rings have been studied as potential anthelmintic agents. researchgate.net
Anti-tuberculosis Activity: The search for new anti-tuberculosis drugs has led to the investigation of acetamide derivatives. researchgate.net Cinnamanilide derivatives, which include an N-(4-amino-2-benzoylphenyl)acetamide moiety, have shown antiplasmodial activity, and some have also been tested for antitubercular activity against Mycobacterium tuberculosis. mdpi.com However, a direct correlation between antiplasmodial and antitubercular activity has not always been confirmed for these compounds. mdpi.com Some benzothiazole (B30560) derivatives have also been synthesized and evaluated for their in vitro antituberculosis activity. core.ac.uk
Antioxidant Activity: Certain derivatives, such as 2-Propenamide, N-(2-benzoylphenyl)-2-methyl-, have demonstrated significant antioxidant capacity in assays like the DPPH radical scavenging assay. This activity is attributed to their ability to scavenge free radicals. N-substituted indole-2-carboxamide derivatives have also been noted for their antioxidant properties. mdpi.com
Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound derivatives. These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity.
For anticancer activity , SAR studies on ortho-(3,4,5-trimethoxybenzoyl)-acetanilides revealed that the presence of a methoxy (B1213986) group at the R1 (C-3) position of the B ring was crucial for anti-proliferative activity. rsc.org In another series of inhibitors of Gli1-mediated transcription, increasing the bulk of the aromatic group and the presence of a methyl group on the methylene (B1212753) spacer enhanced activity. nih.gov The chirality of the methylene spacer also played a role, with a preference for the (S)-enantiomer. nih.gov
In the context of anti-inflammatory activity , the methyl group at the C4 position in N-(2-benzoyl-4-methylphenyl)acetamide is thought to optimize steric interactions with enzyme active sites, potentially improving therapeutic efficacy compared to its analogs. vulcanchem.com
For antimalarial activity in N-phenyl-substituted cinnamanilides, the substitution pattern on the aniline (B41778) ring was found to be important. mdpi.com Compounds substituted at the ortho positions showed a different SAR profile compared to those substituted at the meta and para positions. mdpi.com
SAR studies on thiazolyl N-benzyl-substituted acetamide derivatives as Src kinase inhibitors indicated that factors like lipid solubility and cellular uptake, influenced by substitutions on the N-benzyl group, contribute to their anticancer activities. chapman.edu
These studies underscore the importance of specific structural features, such as the nature and position of substituents on the aromatic rings and the stereochemistry of chiral centers, in determining the biological activity of this compound and its derivatives.
Supramolecular Chemistry and Crystal Engineering
Analysis of Intermolecular Interactions in Solid-State Structures
The solid-state structure of N-(2-Benzoylphenyl)acetamide is notable for the absence of a conventional two-center intramolecular hydrogen bond between the amide proton (N-H) and the benzoyl carbonyl oxygen. scielo.org.mxresearchgate.netnih.gov This is a direct consequence of the steric strain imposed by the ortho-benzoyl group, which forces a conformation where the two groups are positioned unfavorably for such an interaction. scielo.org.mxnih.gov The carbonyl of the benzoyl group is oriented almost opposite to the N-H group. nih.gov
Instead of strong intramolecular hydrogen bonds, the crystal packing is stabilized by a network of weaker intermolecular interactions. Theoretical studies and X-ray diffraction data have identified several key interactions:
C-H∙∙∙A (where A = O, π) Interactions: These weak hydrogen bonds are crucial for the development of the crystal lattice. The benzoyl group, along with other parts of the molecule, participates in forming one- and two-dimensional crystal networks through these interactions. scielo.org.mxresearchgate.netnih.govresearchgate.net Theoretical analysis has highlighted the significance of weak intramolecular C-H/π interactions in influencing the molecular conformation. researchgate.netscielo.org.mx
These non-covalent interactions collectively dictate the molecular packing and the final architecture of the crystal.
Formation of Hydrogen-Bonded Networks and Their Architectures
While intramolecular N-H···O hydrogen bonding is sterically forbidden, this compound actively participates in intermolecular hydrogen bonding. The amide N-H group, a good hydrogen bond donor, forms strong interactions with the amide carbonyl oxygen of a neighboring molecule (N7-H7···O8). google.com This interaction is fundamental to the formation of a C(4) chain motif. google.com
The supramolecular structure is thus an assembly built from a combination of these strong N-H···O hydrogen bonds and the weaker C-H···A interactions. google.com This combination results in the formation of defined one- and two-dimensional networks within the crystal. scielo.org.mxnih.govresearchgate.net The secondary amide N-H-C=O groups typically favor a trans configuration, which facilitates the formation of linear-chain networks, a common feature in the supramolecular structures of amides. researchgate.net
The table below summarizes the key geometric parameters for the intermolecular hydrogen bonds observed in the solid state of this compound.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |
| N7-H7···O8 | 0.86 | 2.08 | 2.924(2) | 167 | x, y-1, z |
| C6-H6···O8 | 0.93 | 2.50 | 3.391(2) | 161 | 1-x, 1/2+y, 1/2-z |
| C10-H10···O8 | 0.93 | 2.62 | 3.492(2) | 156 | 1-x, y-1/2, 1/2-z |
| Data sourced from Gómez-Castro et al. (2014). |
Role of this compound in Co-crystal Formation and Design
Co-crystals are multi-component crystals where different molecules are held together in a stoichiometric ratio by non-covalent interactions, primarily hydrogen bonding. The design of co-crystals is a major focus of crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients.
Despite the presence of hydrogen bond donor (N-H) and acceptor (C=O) sites in this compound, a review of current scientific literature reveals a lack of specific studies detailing its use as a primary component or co-former in co-crystal design and synthesis. While the fundamental intermolecular interactions it exhibits are relevant to co-crystal formation, dedicated research on its application in this area has not been published. The steric hindrance from the benzoyl group, which prevents predictable intramolecular hydrogen bonding, might present challenges or unique opportunities in a co-crystal design strategy that have yet to be explored.
Impact of Supramolecular Interactions on Material Properties
The specific network of intermolecular interactions within the crystal lattice of this compound directly influences its macroscopic material properties. The formation of robust 1-D and 2-D networks through N-H···O and C-H···A hydrogen bonds contributes significantly to the stability of the crystal. scielo.org.mxnih.govresearchgate.net
This ordered, networked structure is expected to result in a relatively high melting point and thermal stability compared to an amorphous solid or a crystal with weaker intermolecular forces. Furthermore, the nature of these interactions can affect the material's solubility. It has been suggested that the steric hindrance preventing conventional intramolecular hydrogen bonding, while promoting the formation of a stable crystal network, may lead to reduced solubility in certain solvents. The energy required to break the strong intermolecular hydrogen bonds and disrupt the crystal lattice is a key factor in the dissolution process. Therefore, the specific supramolecular architecture is a critical determinant of the compound's behavior as a material.
Advanced Applications and Future Research Directions
N-(2-Benzoylphenyl)acetamide as a Model Compound for Fundamental Chemical Studies
This compound serves as a valuable model compound for investigating fundamental chemical principles such as hydrogen bonding and conformational flexibility. nih.govmdpi.commdpi.commdpi.com
Hydrogen Bonding: Intramolecular hydrogen bond (HB) formation has been a key area of study with this compound. nih.govmdpi.commdpi.commdpi.com Research has shown that the presence of the ortho-benzoyl group creates significant steric hindrance, which prevents the formation of a conventional two-center intramolecular hydrogen bond. nih.govresearchgate.net This is in contrast to other acetamide (B32628) derivatives where such bonds are readily formed. In the solid state, the benzoyl group instead promotes the formation of one- and two-dimensional crystal networks through weaker interactions like C-H···O/π and dipolar C=O···CO/π interactions. nih.govresearchgate.net
Theoretical studies using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have further elucidated the conformational landscape of this compound. scielo.org.mx These studies have shown that while a conformation stabilized by an N-H···O hydrogen bond is the most stable in the gas phase, the structure observed in the solid-state crystal is different, suggesting that intermolecular forces play a crucial role in its solid-state conformation. scielo.org.mx
Conformational Flexibility: The rotational freedom around the single bonds in this compound allows for various conformations. scielo.org.mx The interplay between the steric bulk of the benzoyl group and the potential for intramolecular interactions leads to a complex conformational energy landscape. scielo.org.mx Studies on related oxalamide derivatives have highlighted how modifications to the linker between the phenyl rings can influence the formation of different types of hydrogen bonds, such as three-center hydrogen bonds, to overcome steric constraints. nih.govacs.org
Application in Advanced Organic Synthesis as a Key Intermediate for Complex Molecules
The structural features of this compound make it a valuable intermediate in the synthesis of more complex organic molecules. cymitquimica.comguidechem.com Its functional groups, the acetamide and the benzoylphenyl moiety, provide reactive sites for a variety of chemical transformations.
Derivatives of this compound are utilized as building blocks for creating larger, more intricate molecular architectures. For instance, related compounds such as N-(2-benzoyl-4-methylphenyl)-2-[4-(ethanesulfonyl)phenyl]acetamide and N-(2-Benzoylphenyl)-2-bromoacetamide are employed in synthetic organic chemistry as starting materials or key intermediates. cymitquimica.comsmolecule.com The presence of the benzoyl and acetamide groups offers a platform for introducing these moieties into diverse molecular frameworks. guidechem.com
Exploration in Material Science Research
The aromatic rings and polar functional groups within this compound suggest its potential utility in material science. evitachem.com
Potential Applications:
Polymer Additives: There is potential for this compound and its derivatives to be used as polymer additives. ambeed.com
Novel Polymer Synthesis: The reactive nature of its functional groups could allow for its incorporation into novel polymer chains, potentially imparting unique properties to the resulting materials. Research on related compounds like Poly-N-(4-benzoylphenyl)methacrylamide nanoparticles highlights the photoreactive features that can be introduced by such benzoylphenyl moieties. researchgate.net
Supramolecular Structures: The presence of aromatic rings and polar groups suggests the possibility of using this compound as a building block for creating supramolecular assemblies and coordination polymers. evitachem.com
Role in Analytical Chemistry as a Reference Standard or Reagent
In the field of analytical chemistry, compounds with well-defined structures and properties are essential. This compound and its analogs have a role as reference standards and reagents.
For example, a related compound, 2-{[2-amino-3-[hydroxy(phenyl)methyl]phenyl]}acetamide, is used as a reference marker and standard for analyzing the purity of the pharmaceutical compound nepafenac (B1678188). google.com This demonstrates the principle that structurally similar compounds can be crucial for quality control in the pharmaceutical industry. Similarly, derivatives like 2-Chloro-N-(4-chloro-2-benzoylphenyl)-N-methylacetamide are produced as reference standards for analytical development and method validation. lgcstandards.com Given its stable and well-characterized nature, this compound could potentially serve as a reference standard for the identification and quantification of related compounds in various analytical methods, such as chromatography.
Emerging Research Avenues and Unaddressed Challenges in this compound Research
While significant research has been conducted, several promising avenues for future investigation and existing challenges remain.
Emerging Research:
Medicinal Chemistry: The structural motifs present in this compound are found in various biologically active molecules. evitachem.com Further exploration of its derivatives could lead to the discovery of new therapeutic agents.
Organocatalysis: The ability of related structures to participate in and be influenced by subtle intramolecular forces suggests that derivatives of this compound could be explored as scaffolds for new organocatalysts. mdpi.com
Photophysical Properties: The benzoylphenyl group is a known chromophore. Investigating the photophysical properties of this compound and its derivatives could lead to applications in materials for optical or electronic devices. mdpi.com
Unaddressed Challenges:
Comprehensive Biological Profiling: While there is speculation about its biological activity, a comprehensive screening of this compound and its simple derivatives against a wide range of biological targets is lacking.
Polymerization Studies: Direct studies on the polymerization of this compound or its incorporation into polymers are not extensively reported.
Solubility and Processing: For material science applications, understanding and improving the solubility and processability of this compound-based materials will be crucial. The inherent steric hindrance that affects its intermolecular interactions might also impact its solubility in common solvents.
Q & A
Basic Questions
Q. What experimental and computational methods are employed to elucidate the molecular conformation of N-(2-benzoylphenyl)acetamide?
- Methodological Answer : The molecular conformation is primarily determined via single-crystal X-ray diffraction , which provides high-resolution structural data (e.g., R factor = 0.034, data/parameter ratio = 14.1) . Complementary density functional theory (DFT) calculations, particularly with dispersion-corrected functionals (DFT-D), optimize gas-phase geometries and assess weak interactions. Software like NWChem is used for DFT computations, with interaction curves generated from 11+ single-point energies per functional .
Q. What synthetic methodologies are reported for this compound in peer-reviewed studies?
- Methodological Answer : Synthesis often involves multi-step substitution reactions on halogenated aromatic precursors. For example, palladium-catalyzed coupling or nucleophilic substitution on bromophenyl intermediates, followed by acetamide group introduction via acetylation . Reaction conditions (e.g., solvent, temperature) and protecting group strategies are critical for yield optimization.
Advanced Research Questions
Q. How do CH/π interactions and hydrogen bonding contribute to the conformational stability of this compound?
- Methodological Answer : CH/π interactions (1.5–2.5 kcal/mol stabilization) between sp³-CH groups and aromatic rings, along with bifurcated N–H⋯(O,N) hydrogen bonds , stabilize conformers. These interactions create S(5) and S(6) supramolecular synthons, locking the benzoyl and acetamide groups into planar arrangements. Conformational free energy surfaces (FES) from DFT identify three minima, with Conformer 1 matching the X-ray structure .
Q. What criteria validate the reliability of crystallographic data in structural studies of this compound?
- Methodological Answer : Key validation metrics include:
- R factor ≤ 0.05 and wR ≤ 0.10 (e.g., R = 0.034 in ).
- Data/parameter ratio > 10 (e.g., 14.1 in ), ensuring overdetermination.
- Thermal displacement parameters (ADPs) for non-H atoms < 0.1 Ų.
- Hydrogen bond geometry (distance: 2.1–2.5 Å; angle: 150–180°) .
Q. How can discrepancies between DFT-computed and X-ray structures of this compound be systematically analyzed?
- Methodological Answer :
- Dihedral angle comparison : Rotational barriers (~5 kcal/mol) explain conformer stability differences.
- Solvent effects : X-ray structures reflect solid-state packing, while DFT models gas-phase or implicit solvent.
- Dispersion correction : Verify inclusion of Grimme’s DFT-D3 to account for CH/π interactions .
- Root-mean-square deviation (RMSD) : Quantify atomic positional differences (<0.5 Å acceptable).
Q. What strategies optimize DFT functional selection for studying weak interactions in this compound?
- Methodological Answer :
- Benchmarking : Compare B3LYP, ωB97X-D, and M06-2X functionals against high-level CCSD(T) reference data.
- Dispersion correction : Mandatory for CH/π and van der Waals interactions (e.g., DFT-D3(BJ)).
- Basis sets : Use def2-TZVP for geometry optimization and def2-QZVPP for single-point energy refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
